molecular formula C20H20O6 B2835622 (Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-14-3

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2835622
CAS No.: 620548-14-3
M. Wt: 356.374
InChI Key: NBJPWOWFXLJOLU-YVLHZVERSA-N
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Description

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.374. The purity is usually 95%.
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Biological Activity

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural properties, and biological activities, drawing from various studies and research findings.

Chemical Structure

The compound features a benzofuran core with a furan substituent and a tert-butyl group. Its molecular formula is C21H21O5C_{21}H_{21}O_5 with a molecular weight of approximately 367.4 g/mol. The structure can be represented as follows:

Property Details
Molecular Formula C21H21O5C_{21}H_{21}O_5
Molecular Weight 367.4 g/mol
CAS Number 929506-00-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the furan and benzofuran moieties through condensation reactions. Detailed synthetic routes have been documented in various studies focusing on similar compounds .

Antioxidant Properties

Research indicates that compounds related to this compound exhibit significant antioxidant activity. For instance, derivatives containing furan rings have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation. Specifically, (Z)-tert-butyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-benzofuran) derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. Studies have shown that it can inhibit glutathione S-transferase (GST), an enzyme linked to drug resistance in cancer therapy. This inhibition may enhance the efficacy of chemotherapeutic agents .

Case Studies

  • Case Study on Antioxidant Activity :
    A study evaluated the antioxidant capacity of several furan-containing compounds, including derivatives of the target compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, confirming the antioxidant potential of these compounds .
  • Case Study on Cytotoxicity :
    In a controlled experiment, (Z)-tert-butyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-benzofuran) was tested against MCF7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-12-5-6-14(24-12)10-17-19(22)15-8-7-13(9-16(15)25-17)23-11-18(21)26-20(2,3)4/h5-10H,11H2,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJPWOWFXLJOLU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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